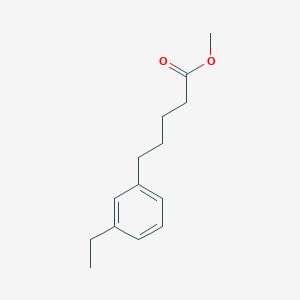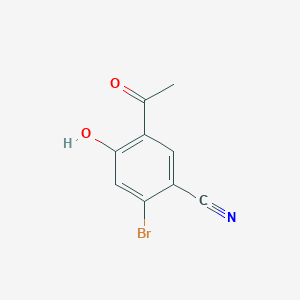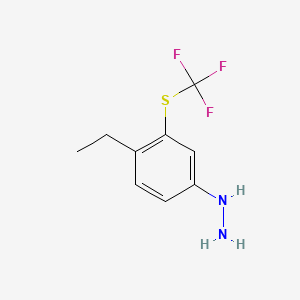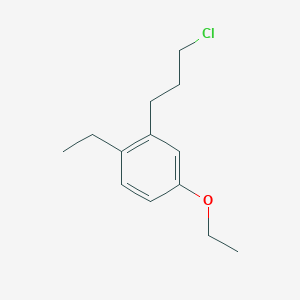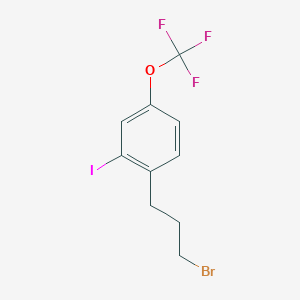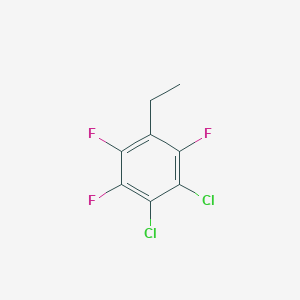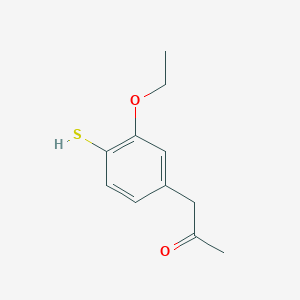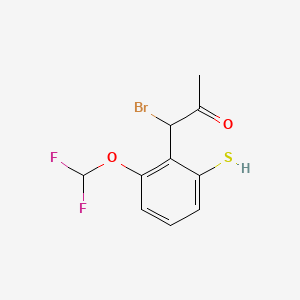
3-Cyano-5-(difluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(difluoromethyl)anisole is an organic compound that belongs to the class of anisoles, which are ethers containing a methoxy group attached to a benzene ring This compound is characterized by the presence of a cyano group (–CN) and a difluoromethyl group (–CF₂H) on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(difluoromethyl)anisole typically involves the introduction of the cyano and difluoromethyl groups onto an anisole derivative. One common method is the electrophilic aromatic substitution reaction, where the methoxy group on the benzene ring activates the ring towards electrophilic substitution. The cyano group can be introduced using reagents such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under appropriate conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF₂HI) or difluoromethyl sulfone (CF₂HSO₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-5-(difluoromethyl)anisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (–NH₂).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyano-5-(difluoromethyl)anisole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(difluoromethyl)anisole involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can affect the compound’s binding affinity and activity towards specific targets, influencing its overall biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(difluoromethyl)anisole: Similar structure with a bromine atom instead of a cyano group.
3-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains a cyano group and a trifluoromethyl group on a different aromatic system.
Uniqueness
3-Cyano-5-(difluoromethyl)anisole is unique due to the combination of the cyano and difluoromethyl groups on the anisole framework. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-13-8-3-6(5-12)2-7(4-8)9(10)11/h2-4,9H,1H3 |
Clé InChI |
AOQYHBYKGUUTOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


